molecular formula C8H5ClN2O B6343020 Imidazo[1,2-a]pyridine-3-carbonyl chloride CAS No. 750509-02-5

Imidazo[1,2-a]pyridine-3-carbonyl chloride

Cat. No.: B6343020
CAS No.: 750509-02-5
M. Wt: 180.59 g/mol
InChI Key: DDJYOUHATAPWGO-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-3-carbonyl chloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridine-3-carbonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses. Additionally, this compound can bind to DNA and RNA, potentially interfering with the replication and transcription processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis, or programmed cell death, in cancer cells by activating specific signaling pathways . This compound can also modulate gene expression, leading to changes in the production of proteins that are crucial for cell survival and proliferation . Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with target proteins, leading to their inhibition or activation . This compound also interacts with nucleic acids, causing structural changes that can impede the replication and transcription processes . Additionally, this compound can modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of specific enzymes and persistent changes in gene expression . The stability and activity of this compound can be influenced by factors such as temperature, pH, and the presence of other reactive molecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic response, but exceeding this dosage can lead to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities and can influence the overall pharmacokinetics of the compound . Additionally, this compound can affect the levels of certain metabolites within the cell, thereby altering metabolic flux and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, allowing it to accumulate in certain tissues . Additionally, this compound can bind to plasma proteins, which can influence its distribution and bioavailability .

Subcellular Localization

This compound is localized in various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . Its activity and function can be influenced by its localization, as it can interact with different biomolecules in these compartments . For instance, in the nucleus, this compound can bind to DNA and modulate gene expression, while in the mitochondria, it can affect energy production and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-3-carbonyl chloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. Common synthetic strategies include:

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.

    Batch Processing: Traditional batch processing methods are also used, particularly for smaller-scale production.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridine-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Halides, nucleophiles, and catalysts such as palladium or copper are commonly used.

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Major Products:

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

    Oxidation: Oxidized imidazo[1,2-a]pyridine compounds.

    Reduction: Reduced imidazo[1,2-a]pyridine derivatives.

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine-3-carbonyl chloride can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its unique reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

imidazo[1,2-a]pyridine-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8(12)6-5-10-7-3-1-2-4-11(6)7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJYOUHATAPWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of imidazo[1,2-a]pyridine-3-carboxylic acid (5.270 g, 32.5 mmol) in DCM (200 ml) was treated with oxalyl chloride (3.13 ml, 35.8 mmol) followed by the addition of DMF (0.252 ml, 3.25 mmol). The reaction mixture was stirred at RT overnight. The solvent was removed in vacuo to afford the title compound as a hydrochloride salt;
Quantity
5.27 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.13 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.252 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyridine-3-carbonyl chloride
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Imidazo[1,2-a]pyridine-3-carbonyl chloride
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Imidazo[1,2-a]pyridine-3-carbonyl chloride
Reactant of Route 6
Imidazo[1,2-a]pyridine-3-carbonyl chloride

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